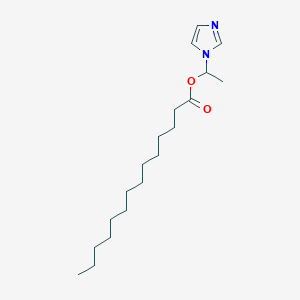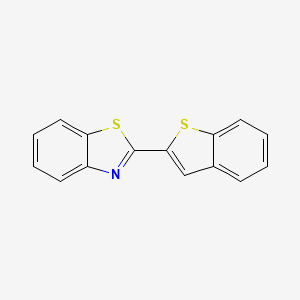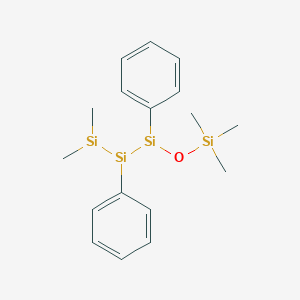![molecular formula C24H41NO5 B14229672 N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine CAS No. 731860-78-9](/img/structure/B14229672.png)
N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tyrosine backbone modified with a hydroxypropyl group and a dodecyloxy chain, which imparts distinct physicochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine typically involves the reaction of tyrosine with 2-hydroxy-3-(dodecyloxy)propyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of tyrosine attacks the electrophilic carbon of the chloride compound, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a surfactant in various chemical processes.
Biology: The compound is used in studies related to cell membrane interactions due to its amphiphilic nature.
Industry: It is utilized in the production of specialty chemicals and as an additive in cosmetic formulations.
Wirkmechanismus
The mechanism by which N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine exerts its effects involves its interaction with biological membranes. The amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms.
Vergleich Mit ähnlichen Verbindungen
- N-[2-Hydroxy-3-(octyloxy)propyl]tyrosine
- N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine
- N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine
Comparison: N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine is unique due to its specific dodecyloxy chain length, which imparts distinct hydrophobic properties compared to its shorter or longer chain analogs. This affects its solubility, membrane interaction, and overall bioactivity, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
731860-78-9 |
|---|---|
Molekularformel |
C24H41NO5 |
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
(2S)-2-[(3-dodecoxy-2-hydroxypropyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H41NO5/c1-2-3-4-5-6-7-8-9-10-11-16-30-19-22(27)18-25-23(24(28)29)17-20-12-14-21(26)15-13-20/h12-15,22-23,25-27H,2-11,16-19H2,1H3,(H,28,29)/t22?,23-/m0/s1 |
InChI-Schlüssel |
RLKNEAWSMFTUDC-WCSIJFPASA-N |
Isomerische SMILES |
CCCCCCCCCCCCOCC(CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCOCC(CNC(CC1=CC=C(C=C1)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[6-(Dimethylamino)-5-(propylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14229589.png)
![[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B14229591.png)


![Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane](/img/structure/B14229616.png)
![8-Hydroxy-1-oxaspiro[4.5]decan-2-one](/img/structure/B14229627.png)

![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)



![3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]](/img/structure/B14229661.png)


